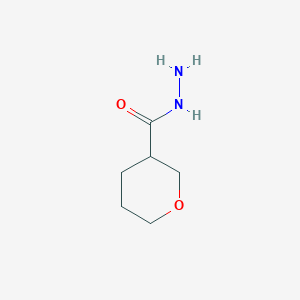

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide

描述

Historical Context and Discovery

The development of this compound can be traced through the broader historical evolution of hydrazide chemistry, which began with significant discoveries in the late nineteenth century. The foundational work in hydrazide chemistry was established by Hermann Emil Fischer, who discovered phenylhydrazine serendipitously in 1875 through the reduction of the corresponding diazonium salt. This initial discovery marked the beginning of systematic investigations into hydrazine-containing compounds and their derivatives.

Fischer's pioneering research extended beyond the initial discovery of phenylhydrazine to encompass the preparation of approximately twenty different hydrazine derivatives, all accomplished before free hydrazine itself was known. His methodological approaches included nitrosation followed by reduction, and the strategic use of protecting groups, which anticipated modern synthetic strategies in hydrazine chemistry. The development of these early synthetic protocols established the fundamental principles that would later be applied to more complex hydrazide systems.

The specific synthesis and characterization of this compound emerged as part of the broader development of heterocyclic carboxylic acid derivatives. The compound's preparation follows established protocols for acid hydrazide synthesis, typically involving the reaction of the corresponding carboxylic acid or ester with hydrazine under controlled conditions. Modern synthetic approaches have refined these methods to achieve higher yields and improved purity, with continuous flow processes demonstrating particular promise for scalable production.

Contemporary research has focused on optimizing the synthetic routes to this compound, with particular attention to reaction conditions that minimize side product formation and maximize yield. The development of efficient synthetic methodologies has been driven by increasing interest in the compound's potential applications and the need for reliable access to high-purity material for research purposes.

Nomenclature and Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and their derivatives. The compound's name reflects its structural composition, beginning with the saturated six-membered ring system designated as tetrahydro-2H-pyran, also known systematically as oxane. The numerical prefix "2H" indicates the specific tautomeric form and ring numbering system employed in the nomenclature.

The carboxylic acid hydrazide functionality is designated by the term "carboxylic acid hydrazide" attached to the 3-position of the ring system. Alternative nomenclature systems recognize this compound as oxane-3-carbohydrazide, which provides a more concise designation while maintaining clarity regarding the structural features. The Chemical Abstracts Service has assigned the registry number 59293-33-3 to this compound, providing a unique identifier for database searches and regulatory purposes.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound due to the presence of the oxygen-containing six-membered ring. More specifically, it falls within the oxane family, which encompasses compounds containing the tetrahydropyran ring system. The compound is also classified as a hydrazide derivative, placing it within the broader category of nitrogen-containing organic compounds characterized by the presence of the nitrogen-nitrogen single bond adjacent to a carbonyl group.

The molecular formula C6H12N2O2 and molecular weight of 144.17 grams per mole position this compound within the range of small to medium-sized organic molecules suitable for various synthetic applications. The presence of multiple heteroatoms (nitrogen and oxygen) classifies it as a heteroatom-rich compound, which often correlates with enhanced biological activity and synthetic utility in medicinal chemistry applications.

Structural Features and Conformational Analysis

The structural analysis of this compound reveals a complex molecular architecture that combines the conformational characteristics of the tetrahydropyran ring system with the electronic properties of the hydrazide functional group. The six-membered oxane ring adopts conformations similar to those observed in cyclohexane, with chair conformations being most stable under standard conditions. However, the presence of the ether oxygen introduces specific angular constraints and electronic effects that influence the preferred conformational states.

The tetrahydropyran ring system in this compound exhibits the anomeric effect, a phenomenon that has been specifically studied in related hydroxylamine and hydrazide derivatives of tetrahydropyran. Density functional theory calculations have provided insights into the magnitude of this effect in similar systems, demonstrating that the anomeric stabilization can significantly influence the conformational preferences and overall molecular geometry. These computational studies indicate that the electronic interactions between the ring oxygen and substituents at adjacent positions contribute measurably to the compound's stability.

The hydrazide functionality introduces additional structural complexity through the nitrogen-nitrogen single bond, which typically exhibits restricted rotation due to partial double bond character arising from resonance effects. The carbonyl group adjacent to the hydrazide nitrogen atoms creates a planar arrangement that influences the overall molecular geometry and potential for intermolecular interactions. The presence of the terminal amino group provides sites for hydrogen bonding, both as donors and acceptors, which significantly impacts the compound's physical properties and reactivity patterns.

Conformational analysis reveals that the compound can exist in multiple low-energy conformations, with the relative populations dependent on environmental factors such as temperature, solvent, and crystal packing forces. The flexibility of the tetrahydropyran ring allows for interconversion between different chair conformations, while the hydrazide group maintains relatively fixed geometry due to the constraints imposed by the carbonyl substituent and potential for intramolecular hydrogen bonding.

Physicochemical Properties

The physicochemical properties of this compound reflect the combined characteristics of its heterocyclic ring system and hydrazide functionality. The compound exists as a white solid under standard laboratory conditions, with a melting point that has not been definitively established in the available literature but is expected to fall within the typical range for similar hydrazide derivatives. The molecular weight of 144.17 grams per mole places it in a favorable range for synthetic manipulations and potential pharmaceutical applications.

Solubility characteristics of the compound are influenced by both the polar hydrazide group and the relatively nonpolar tetrahydropyran ring. The presence of multiple nitrogen atoms and the carbonyl oxygen provides opportunities for hydrogen bonding with protic solvents, suggesting moderate to good solubility in alcohols and water. The hydrazide functionality typically enhances water solubility compared to the corresponding carboxylic acid or ester derivatives, making the compound accessible for aqueous reaction conditions.

The stability profile of this compound indicates that it can be stored under standard laboratory conditions without significant decomposition. The compound should be maintained in an inert atmosphere and stored at temperatures between 2-8 degrees Celsius to ensure long-term stability. The hydrazide group may be susceptible to oxidation under certain conditions, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Chemical reactivity patterns reflect the dual nature of the compound's functional groups. The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones, while also serving as a nucleophile in various substitution reactions. The tetrahydropyran ring provides a stable scaffold that can undergo selective functionalization at various positions, although the 3-position is already occupied by the carbohydrazide substituent. The combination of these reactivity patterns makes the compound valuable as a synthetic intermediate for the preparation of more complex heterocyclic systems.

Table 1: Key Physicochemical Properties of this compound

属性

IUPAC Name |

oxane-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOQJPQGKZQKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-33-3 | |

| Record name | oxane-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Hydrazinolysis of Tetrahydro-2H-pyran-3-carboxylic Acid Derivatives

Method Overview:

This conventional approach involves reacting tetrahydro-2H-pyran-3-carboxylic acid or its ester with hydrazine hydrate. The process typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol.

Reaction Conditions & Procedure:

- Reactants: Tetrahydro-2H-pyran-3-carboxylic acid methyl ester or acid, hydrazine hydrate

- Solvent: Methanol or ethanol

- Temperature: Reflux (~60-80°C)

- Duration: 12-24 hours

- Yield: Approximately 98% when using methyl tetrahydro-2H-pyran-4-carboxylate as starting material

Example from Literature:

A documented synthesis involves refluxing methyl tetrahydro-2H-pyran-4-carboxylate with hydrazine monohydrate in methanol at room temperature, followed by concentration to yield the hydrazide with high efficiency (98% yield). This method is versatile and provides a straightforward route to the hydrazide derivative.

Conversion from Carboxylic Acid via Hydrazine Derivatives

Method Overview:

This approach involves activating the carboxylic acid group, often by forming an acyl chloride or anhydride, followed by nucleophilic attack by hydrazine.

Reaction Conditions & Procedure:

- Step 1: Activation of the acid (e.g., with thionyl chloride or oxalyl chloride)

- Step 2: Reaction with hydrazine hydrate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Usually reflux for 4-6 hours

- Outcome: Formation of hydrazide with good yields, often exceeding 90%

Research Findings:

While specific experimental details are limited in the provided sources, this method is standard for converting carboxylic acids into hydrazides, leveraging the high reactivity of acyl chlorides or anhydrides.

Multi-Component and Heterocyclic Synthesis Approaches

Method Overview:

Recent studies have demonstrated multi-step syntheses where tetrahydro-2H-pyran derivatives undergo heterocyclization reactions to form hydrazide intermediates.

- Starting with tetrahydro-2H-pyran-3-carboxylic acid derivatives, reactions with hydrazine derivatives or isothiocyanates lead to hydrazide formation as part of heterocyclic frameworks.

- These processes often involve refluxing in dimethylformamide or ethanol, with subsequent purification steps such as recrystallization.

Research Data:

A study reported the synthesis of pyran-3-hydrazide derivatives via heterocyclization, which involves initial formation of hydrazide intermediates followed by cyclization to heterocycles, with yields around 85-90%.

Synthesis from Methyl Esters via Hydrazine Reactions

Summary:

The most reliable and efficient method involves starting with methyl tetrahydro-2H-pyran-4-carboxylate and reacting it with hydrazine hydrate under reflux in methanol, yielding the hydrazide with high purity and yield.

Summary of Reaction Conditions and Yields

化学反应分析

Types of Reactions

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazides depending on the nucleophile used.

科学研究应用

Chemistry

- Intermediate in Synthesis : Tetrahydro-2H-pyran-3-carboxylic acid hydrazide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts hydrazide to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Participates in nucleophilic substitution | Alkyl halides, acyl chlorides |

Biology

- Bioactive Compound : Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves interactions with specific molecular targets such as enzymes and proteins .

Medicine

- Drug Development : The compound is being explored for its potential use in developing enzyme inhibitors. Its structural features may allow it to inhibit specific biological pathways relevant to disease processes .

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various applications in chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

Another research focused on the anticancer properties of this compound. In vitro assays showed that it induced apoptosis in cancer cell lines, indicating its potential role as a lead compound for developing new anticancer drugs.

作用机制

The mechanism of action of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

相似化合物的比较

Structural Analogs and Functional Derivatives

The following table summarizes key hydrazide derivatives and their structural or functional differences:

Physicochemical Properties

- Solubility and Crystallinity :

- Hydrazides with aromatic cores (e.g., benzoic acid hydrazide) exhibit lower solubility in polar solvents compared to oxygenated analogs like the pyran-based compound. The tetrahydro-2H-pyran ring’s ether oxygen enhances hydrophilicity, making it advantageous for aqueous-phase reactions .

- Benzoylhydrazide compounds improve polymer crystallization in poly(L-lactic acid) (PLLA) . The pyran-based hydrazide’s ability to form hydrogen bonds may further enhance nucleation efficiency in biodegradable polymers.

生物活性

Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves a multi-component reaction starting from ethyl acetoacetate and malononitrile, followed by hydrazine hydrate treatment to yield the hydrazide derivative. The resulting structure features a pyran ring, which is crucial for its biological activity.

Biological Activity Overview

This compound has shown promising results in various biological assays:

-

Anticancer Activity :

- Cytotoxicity : A series of derivatives derived from this compound were tested against six cancer cell lines. Notably, compounds such as 8b, 10b, 11a, 17a, 21, and 24a exhibited significant cytotoxicity with IC50 values ranging from 0.34 µM to 4.52 µM across different cell lines .

- Tyrosine Kinase Inhibition : The most potent compounds were further evaluated for their inhibitory effects on tyrosine kinases (e.g., EGFR, PDGFR). Compound 8b demonstrated high inhibition with IC50 values of 0.78 nM for EGFR and 0.64 nM for PDGFR .

- Antimicrobial Activity :

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Inhibition of specific kinases involved in cell proliferation and survival pathways contributes to its anticancer effects.

- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Case Studies

Several studies have documented the efficacy of this compound derivatives:

Study 1: Cancer Cell Line Evaluation

In a study assessing the cytotoxic effects on multiple cancer cell lines (U87MG, MCF7), compounds derived from this compound were found to exhibit varying degrees of cytotoxicity. The most effective derivative recorded an IC50 value as low as 0.34 µM against U87MG cells .

Study 2: Tyrosine Kinase Inhibition

Further research focused on the inhibition of tyrosine kinases, where several derivatives demonstrated potent inhibitory effects. For example, compound 8b was particularly effective against EGFR and PDGFR kinases with IC50 values significantly lower than those of standard inhibitors .

Data Tables

| Compound | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| 8b | U87MG | 0.34 | EGFR | 0.78 |

| 10b | MCF7 | 0.58 | PDGFR | 0.64 |

| 21 | A549 | 4.52 | c-Kit | 1.27 |

| 24a | HeLa | 3.38 | Flt-3 | 1.46 |

常见问题

Q. What are the common synthetic routes for preparing Tetrahydro-2H-pyran-3-carboxylic acid hydrazide?

Methodological Answer: The synthesis typically involves two steps: (1) conversion of Tetrahydro-2H-pyran-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in chloroform, followed by (2) reaction with hydrazine (NH₂NH₂) to form the hydrazide derivative. For example, ferulic acid hydrazide derivatives were synthesized by reacting the acid chloride with hydrazine hydrate under reflux conditions . Reaction optimization includes monitoring by TLC and purification via recrystallization from propan-1-ol or ethanol .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Methodological Answer: Key techniques include:

- Infrared (IR) spectroscopy : To confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200–3300 cm⁻¹) stretches.

- ¹H and ¹³C NMR : To verify hydrazide formation (e.g., disappearance of carboxylic acid proton at δ ~12 ppm and emergence of NH₂ signals at δ ~4–5 ppm).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) confirmation and fragmentation pattern analysis.

- Elemental analysis (CHN) : To validate purity and stoichiometry .

Q. How is the purity of this compound assessed during synthesis?

Methodological Answer: Purity is assessed via:

- High-Performance Liquid Chromatography (HPLC) : Using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often include acetonitrile/water mixtures buffered with formic acid .

- Melting point determination : Consistency with literature values indicates purity.

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and visualizing agents like ninhydrin for hydrazide detection .

Advanced Research Questions

Q. How can this compound derivatives be evaluated for enzyme inhibitory activity (e.g., MAO-B)?

Methodological Answer:

- Enzyme kinetics assays : Use recombinant MAO-B in a spectrophotometric assay with kynuramine as a substrate. Monitor the formation of 4-hydroxyquinoline (λ = 314 nm) to calculate IC₅₀ values .

- Reversibility studies : Pre-incubate the enzyme with inhibitors and measure residual activity after dialysis to distinguish reversible vs. irreversible inhibition.

- Selectivity profiling : Test against MAO-A and other oxidases (e.g., xanthine oxidase) to confirm specificity .

Q. What computational methods are employed to study hydrazide-enzyme interactions?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model ligand binding to MAO-B’s active site (PDB ID: 2V5Z). Key interactions include hydrogen bonding with Tyr-435 and π-π stacking with FAD .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) using GROMACS or AMBER.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyran ring) with inhibitory potency using descriptors like logP and HOMO-LUMO gaps .

Q. How can the stability of hydrazide derivatives be optimized under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate compounds in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Hydrazides are typically stable in acidic conditions but hydrolyze at pH >7 .

- Cross-linking strategies : For drug delivery, conjugate hydrazides with polyvalent cross-linkers (e.g., adipic acid dihydrazide) to form hydrogels. Stability is assessed via enzymatic degradation (e.g., hyaluronidase resistance) and swelling ratios .

Q. What analytical methods are used to quantify hydrazide derivatives in biological matrices?

Methodological Answer:

- Derivatization with 2-nitrophenylhydrazine (2-NPH) : React hydrazides with 2-NPH∙HCl and 1-EDC∙HCl at 60°C to form UV-active derivatives. Quantify via HPLC-PDA at 400 nm .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection. Example transitions: m/z 250→120 (hydrazide) and 254→124 (deuterated internal standard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。